Technical Monograph: 1-Ethyl-3-methylpiperazine
Technical Monograph: 1-Ethyl-3-methylpiperazine
Chemical Structure, Synthesis, and Pharmacophore Utility
Executive Summary
1-Ethyl-3-methylpiperazine (CAS 428871-71-0) represents a privileged heterocyclic scaffold in medicinal chemistry and industrial gas treating.[1] As a disubstituted piperazine, it offers a unique balance of lipophilicity, basicity, and steric bulk that distinguishes it from its simpler analogs, 1-methylpiperazine and 1-ethylpiperazine. This guide provides a comprehensive technical analysis of its structural dynamics, regioselective synthesis, and critical role as a solubilizing pharmacophore in drug development.
Structural Anatomy & Stereochemistry
The chemical identity of 1-ethyl-3-methylpiperazine is defined by the introduction of an ethyl group at the N1 position and a methyl group at the C3 carbon of the piperazine ring.[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-Ethyl-3-methylpiperazine |
| CAS Number | 428871-71-0 (Racemic); 1630082-91-5 ((S)-isomer) |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| SMILES | CCN1CC(C)CCN1 |
Stereochemical & Conformational Analysis
The molecule possesses a single chiral center at C3.[1] In solution, the piperazine ring predominantly adopts a chair conformation.
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N1-Ethyl Group: Predominantly equatorial to minimize 1,3-diaxial interactions.[1]
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C3-Methyl Group: Also prefers the equatorial position.[1]
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Dynamic Equilibrium: The molecule undergoes ring inversion, but the diequatorial conformer (where both substituents are equatorial) is energetically favored by approximately 2–3 kcal/mol over the diaxial form.
Note on Numbering: The numbering of the ring is dictated by IUPAC priority rules. When synthesized from 2-methylpiperazine, the nitrogen atom that gets alkylated becomes position 1.[1] If the distal nitrogen (N4 of the precursor) is alkylated, the methyl group ends up at position 3 relative to the new N1.[1]
Synthetic Pathways: The Regioselectivity Challenge
The primary challenge in synthesizing 1-ethyl-3-methylpiperazine is achieving regioselectivity during the alkylation of the asymmetric precursor, 2-methylpiperazine.[1]
The "Distal Alkylation" Protocol
Direct alkylation of 2-methylpiperazine with ethyl halides presents two nucleophilic sites: N1 (adjacent to the methyl group) and N4 (distal to the methyl group).[1]
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Steric Control: The methyl group at C2 creates steric hindrance around N1.[1]
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Outcome: Alkylation preferentially occurs at the less hindered N4 position.[1]
-
Renumbering: Upon alkylation, the N4 nitrogen is re-designated as N1, shifting the methyl group's locant from 2 to 3.
Validated Synthetic Workflow
Reagents: 2-Methylpiperazine (1.0 eq), Ethyl Bromide (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN).
-
Dissolution: Dissolve 2-methylpiperazine in anhydrous ACN.
-
Base Addition: Add finely ground K₂CO₃ to scavenge HBr.[1]
-
Controlled Addition: Add Ethyl Bromide dropwise at 0°C to suppress over-alkylation (quaternization).
-
Reflux: Warm to room temperature and reflux for 4–6 hours.
-
Purification: Filter inorganic salts. Distill the filtrate.[1][2] The product (1-ethyl-3-methylpiperazine) typically boils higher than the 1-ethyl-2-methyl isomer, allowing fractional separation if regioselectivity is incomplete.[1]
Figure 1: Regioselective synthesis pathway showing the steric preference for distal alkylation.
Physicochemical Profile
Understanding the physical properties is crucial for handling and application in formulation.[1]
| Property | Value / Prediction | Context |
| Boiling Point | 150–160°C (Predicted) | Higher than 1-methylpiperazine (138°C) due to increased molecular weight.[1] |
| Density | ~0.89–0.91 g/mL | Typical for alkyl-piperazines.[1] |
| pKa (N1) | ~5.6 | The tertiary amine (ethyl-substituted).[1] |
| pKa (N4) | ~9.8 | The secondary amine (unsubstituted). Crucial for salt formation.[1] |
| LogP | ~0.5 | More lipophilic than piperazine (-1.5), aiding membrane permeability. |
| Solubility | Miscible in Water, EtOH | Highly polar due to the secondary amine. |
Technical Note: The secondary amine at position 4 remains available for further derivatization (e.g., amide coupling in drug synthesis), making this molecule a versatile "linker."
Pharmacophore & Industrial Utility
Medicinal Chemistry: The "Tunable" Linker
In drug discovery, 1-ethyl-3-methylpiperazine serves as a bioisostere for simple piperazines.[1]
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Solubility Enhancement: The basic nitrogens are protonated at physiological pH, drastically improving the aqueous solubility of lipophilic drug cores (e.g., kinase inhibitors).
-
Metabolic Stability: The C3-methyl group introduces steric bulk that can block metabolic oxidation (N-dealkylation) or ring opening by cytochrome P450 enzymes.[1] This "metabolic blocking" strategy is often used to extend the half-life of piperazine-containing drugs.
Carbon Capture (CCS) Applications
Alkyl-piperazines are premier solvents for post-combustion CO₂ capture.[1]
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Mechanism: The secondary amine reacts with CO₂ to form a carbamate.[1]
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Steric Advantage: The 3-methyl group destabilizes the carbamate slightly compared to unsubstituted piperazine.[1] This lower stability is advantageous during the regeneration step, requiring less energy to strip the CO₂ and recycle the solvent.[1]
Figure 2: Dual utility of the scaffold in pharmaceutical optimization and industrial processes.[1]
Analytical Characterization
To validate the identity of synthesized 1-ethyl-3-methylpiperazine, look for these specific signatures:
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¹H NMR (CDCl₃, 400 MHz):
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δ 1.05 (t, 3H): Triplet for the ethyl CH₃.
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δ 1.00 (d, 3H): Doublet for the C3-methyl group (distinctive feature vs. linear chains).[1]
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δ 2.3–2.5 (q, 2H): Quartet for the ethyl CH₂.
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δ 2.8–3.0 (m): Multiplets for the ring protons.[1] The C3 proton will be deshielded and split by the adjacent methyl.[1]
-
-
Mass Spectrometry (ESI+):
References
-
PubChem. "1-Ethyl-3-methylpiperidine (Analog Data & Identification)." National Library of Medicine.[1] Accessed 2026.[1][3][4][5] Link
-
ChemicalBook. "1-Methylpiperazine Properties and Applications."[1] (Source for comparative boiling points and industrial synthesis protocols). Link
-
GuideChem. "Piperazine, 1-ethyl-3-methyl- (CAS 428871-71-0)."[1] Link
-
Bouvier, B. et al. "The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines."[1] Computational and Theoretical Chemistry, 2016. (Mechanistic insight into piperazine alkylation regioselectivity). Link
-
BOC Sciences. "(S)-1-Ethyl-3-methyl-piperazine dihydrochloride."[1] (Chiral isomer availability).[6]
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- 1. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [patents.google.com]
- 2. Dimethyl sulfone | 67-71-0 [chemicalbook.com]
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- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
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